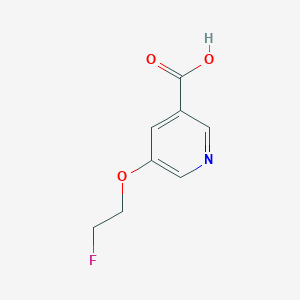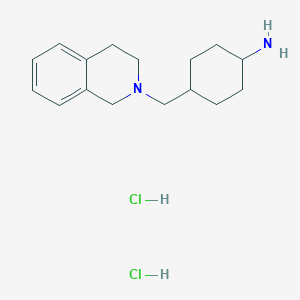
(R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N'-hydroxy-3,5-dimethylbenzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide is a synthetic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide typically involves multiple steps:
Formation of the dioxolane ring: This step involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Attachment of the benzimidamide moiety: This can be achieved through a nucleophilic substitution reaction where the dioxolane derivative reacts with a benzimidamide precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the benzimidamide moiety, potentially converting it to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or other alcohols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could result in a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, (R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be studied for its potential as a pharmaceutical agent. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
(R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide: can be compared with other benzimidamide derivatives, dioxolane-containing compounds, and hydroxy-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties
特性
分子式 |
C15H22N2O4 |
|---|---|
分子量 |
294.35 g/mol |
IUPAC名 |
4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-N'-hydroxy-3,5-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C15H22N2O4/c1-9-5-11(14(16)17-18)6-10(2)13(9)19-7-12-8-20-15(3,4)21-12/h5-6,12,18H,7-8H2,1-4H3,(H2,16,17)/t12-/m1/s1 |
InChIキー |
MMRYKVHWWGFOFW-GFCCVEGCSA-N |
異性体SMILES |
CC1=CC(=CC(=C1OC[C@@H]2COC(O2)(C)C)C)/C(=N/O)/N |
正規SMILES |
CC1=CC(=CC(=C1OCC2COC(O2)(C)C)C)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine](/img/structure/B12072737.png)
![4-[(Oxan-4-yl)methanesulfonyl]aniline](/img/structure/B12072741.png)

![8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12072748.png)



![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)
![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)




